molecular formula C12H9N5O6 B012875 N-(2,4,6-Trinitrophenyl)-O-phenylenediamine CAS No. 105049-03-4

N-(2,4,6-Trinitrophenyl)-O-phenylenediamine

Cat. No. B012875
M. Wt: 319.23 g/mol
InChI Key: PBBLSELQFQHTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,6-Trinitrophenyl)-O-phenylenediamine, or TNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 189-190°C. TNB is a derivative of phenylenediamine and is often used as a reagent in biochemical assays to measure the activity of enzymes, particularly those involved in the metabolism of nitroaromatic compounds.

Mechanism Of Action

TNB is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group (-NO2) to an amino group (-NH2). This reaction results in the formation of a highly colored product that can be measured spectrophotometrically. The rate of this reaction is proportional to the activity of the nitroreductase enzyme in the sample.

Biochemical And Physiological Effects

TNB has no known biochemical or physiological effects on living organisms. It is a highly stable compound that does not react with biological molecules under normal conditions.

Advantages And Limitations For Lab Experiments

TNB has several advantages as a reagent for biochemical assays. It is a stable and highly soluble compound that can be easily prepared and stored. It is also a highly specific substrate for nitroreductase enzymes, which makes it useful for measuring the activity of these enzymes in complex biological samples. However, TNB has some limitations, such as its relatively low sensitivity compared to other substrates and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving TNB. One area of interest is the development of new nitroreductase enzymes that can efficiently reduce TNB and other nitroaromatic compounds. Another area of research is the use of TNB as a substrate for screening compounds that can inhibit the activity of nitroreductase enzymes, which may have applications in cancer therapy. Additionally, TNB could be used as a probe for studying the localization and activity of nitroreductase enzymes in living cells.

Synthesis Methods

TNB can be synthesized by reacting 2,4,6-trinitrochlorobenzene with phenylenediamine in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution, with the amine group of phenylenediamine replacing one of the chlorine atoms on the trinitrophenyl ring. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

TNB has been used in a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a substrate for measuring the activity of nitroreductase enzymes, which are involved in the metabolism of nitroaromatic compounds. TNB is also used as a reagent for measuring the activity of other enzymes, such as peroxidases and laccases.

properties

CAS RN

105049-03-4

Product Name

N-(2,4,6-Trinitrophenyl)-O-phenylenediamine

Molecular Formula

C12H9N5O6

Molecular Weight

319.23 g/mol

IUPAC Name

2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H9N5O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H,13H2

InChI Key

PBBLSELQFQHTAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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